molecular formula C19H30N2O4S2 B2734473 3,4-dimethoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034617-77-9

3,4-dimethoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2734473
CAS No.: 2034617-77-9
M. Wt: 414.58
InChI Key: AQOASLDQMCZTAY-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H30N2O4S2 and its molecular weight is 414.58. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics

In the study of metabolism and pharmacokinetics, this compound has been investigated for its role in neurodegeneration. A significant study by Beconi et al. (2012) focused on understanding whether regulation of tryptophan metabolites can ameliorate neurodegeneration. The research highlighted the compound's potential therapeutic effects in mouse models of Huntington's and Alzheimer's diseases.

Crystal Structure Analysis

The crystal structures of various solvates of sulfapyridine, a related compound, were determined by Pratt, Hutchinson, & Stevens (2011). They analyzed how the compound crystallizes in different forms and the implications of these forms in terms of molecular interactions and stability.

Photodynamic Therapy Applications

The potential of similar benzenesulfonamide derivatives in photodynamic therapy, particularly for cancer treatment, was explored by Pişkin, Canpolat, & Öztürk (2020). They synthesized and characterized new compounds, focusing on their spectroscopic, photophysical, and photochemical properties, emphasizing their utility in Type II mechanisms for treating cancer.

Corrosion Inhibition

The application of piperidine derivatives in corrosion inhibition was investigated by Kaya et al. (2016). Their research involved quantum chemical calculations and molecular dynamics simulations to predict the efficiency of these compounds in inhibiting iron corrosion.

Enzyme Inhibition Studies

Research by Vaškevičienė et al. (2019) focused on synthesizing benzenesulfonamides as inhibitors of human carbonic anhydrase isoforms. They tested these compounds for their binding affinities and potential as selective inhibitors for specific isoforms.

Antimycobacterial Activity

Ghorab et al. (2017) synthesized novel benzenesulfonamides and evaluated their activity against Mycobacterium tuberculosis. Their study provided insights into the structure-activity relationship and potential application of these compounds in treating tuberculosis.

Properties

IUPAC Name

3,4-dimethoxy-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S2/c1-24-18-4-3-17(13-19(18)25-2)27(22,23)20-14-15-5-9-21(10-6-15)16-7-11-26-12-8-16/h3-4,13,15-16,20H,5-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOASLDQMCZTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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